(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 683237-40-3
Cat. No.: VC4324246
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683237-40-3 |
|---|---|
| Molecular Formula | C17H16N2O3S2 |
| Molecular Weight | 360.45 |
| IUPAC Name | 2-methyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C17H16N2O3S2/c1-11-6-4-5-7-13(11)16(20)18-17-19(2)14-9-8-12(24(3,21)22)10-15(14)23-17/h4-10H,1-3H3 |
| Standard InChI Key | KNMWGRRFGRIENW-ZCXUNETKSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Introduction
(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzothiazole sulfonamides. This compound features a benzo[d]thiazole ring and a benzamide core, which are known for their diverse biological activities and potential therapeutic applications. The presence of a methylsulfonyl group enhances its solubility and interaction with biological targets, while the methyl substitution at the 2-position of the benzamide may influence its reactivity and biological interactions.
Structural Characteristics
The compound's molecular structure includes a benzo[d]thiazole moiety linked to a benzamide core through a ylidene bond. The Z-configuration of this bond suggests geometric isomerism, which could affect its pharmacological properties. The molecular formula and weight of this compound are not explicitly mentioned in the available literature, but based on similar compounds, it is expected to have a formula similar to C19H18N3O3S2, with a molecular weight around 390 g/mol.
Synthesis
The synthesis of (Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. These steps may include the formation of the benzo[d]thiazole ring, followed by the introduction of the methylsulfonyl group and the benzamide core. Specific conditions such as temperature control, inert atmospheres, and purification techniques like chromatography are crucial for isolating the desired product.
Biological Activities
Benzothiazole sulfonamides, including compounds similar to (Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, are known for their diverse biological activities. These include antimicrobial, anticancer, and potential anti-inflammatory properties. The specific biological activities of this compound would depend on its interactions with biological targets, influenced by its structural features.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| (Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | Contains diethylamino group | Antimicrobial and anticancer |
| (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | Features an allyl group | Antifungal properties |
| (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide | Contains carboxamide functionality | Potential cytotoxic effects |
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